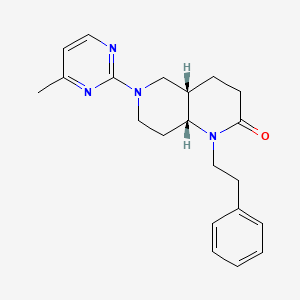![molecular formula C16H12F2N2O3 B5310389 5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5310389.png)
5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOX and is a member of the oxadiazole family.
科学的研究の応用
DMOX has potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DMOX has been studied for its anticancer and antimicrobial properties. Studies have shown that DMOX can inhibit the growth of cancer cells and bacteria by disrupting their DNA replication process. In materials science, DMOX has been used as a building block for the synthesis of various polymers and dendrimers. DMOX-based polymers have shown promising properties such as high thermal stability and good solubility. In agriculture, DMOX has been studied for its potential use as a herbicide. Studies have shown that DMOX can inhibit the growth of various weeds and can be used as a selective herbicide.
作用機序
The mechanism of action of DMOX involves the inhibition of DNA replication. DMOX binds to the DNA molecule and prevents the replication process by blocking the formation of the phosphodiester bond. This leads to the formation of DNA strand breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects:
DMOX has been shown to have low toxicity and is well-tolerated in animal models. Studies have shown that DMOX does not cause any significant changes in biochemical parameters such as liver function tests and kidney function tests. However, further studies are required to determine the long-term effects of DMOX on human health.
実験室実験の利点と制限
One of the main advantages of using DMOX in lab experiments is its high purity and stability. DMOX is a white crystalline solid that can be easily synthesized and purified. This makes it an ideal compound for various applications such as medicinal chemistry and materials science. However, one of the limitations of using DMOX is its low solubility in water. This can make it challenging to use in certain experiments that require aqueous solutions.
将来の方向性
There are several future directions for research related to DMOX. One of the potential areas of research is the development of DMOX-based polymers for various applications such as drug delivery and tissue engineering. Another area of research is the synthesis of DMOX derivatives with improved solubility and bioavailability. Additionally, further studies are required to determine the long-term effects of DMOX on human health and the environment.
Conclusion:
In conclusion, 5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields. The synthesis of DMOX involves the reaction of 2,6-difluorobenzyl alcohol with 4-methoxybenzohydrazide. DMOX has been studied for its anticancer and antimicrobial properties, and its mechanism of action involves the inhibition of DNA replication. DMOX has low toxicity and is well-tolerated in animal models. However, further studies are required to determine the long-term effects of DMOX on human health and the environment.
合成法
The synthesis of DMOX involves the reaction of 2,6-difluorobenzyl alcohol with 4-methoxybenzohydrazide in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated to form DMOX, which is a white crystalline solid. The yield of DMOX is around 70-80%, and the purity of the compound can be confirmed using various spectroscopic techniques.
特性
IUPAC Name |
5-[(2,6-difluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c1-21-11-7-5-10(6-8-11)16-19-14(23-20-16)9-22-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCXDQCAPZNFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![(2R*,3S*,6R*)-5-benzoyl-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5310367.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)

![4-ethyl-2-methyl-5-(1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}piperidin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310383.png)
![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)